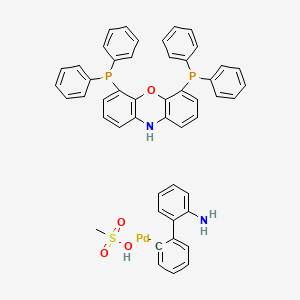

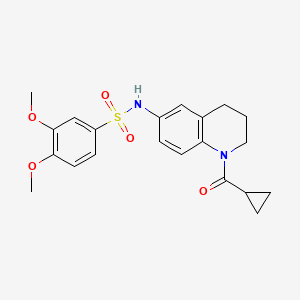

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Vue d'ensemble

Description

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound It is notable for its unique structure, which includes palladium, a transition metal known for its catalytic properties

Mécanisme D'action

Target of Action

N-XantPhos Pd G3 is a third-generation Buchwald precatalyst . It is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of N-XantPhos Pd G3 are the reactants involved in these cross-coupling reactions .

Mode of Action

N-XantPhos Pd G3 interacts with its targets by facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The compound is highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .

During the activation, deprotection of G3 precatalyst gives a Pd−amido complex which then reductively eliminates to yield active LPd (0), a methanesulfonate salt, and carbazole .

Biochemical Pathways

The biochemical pathways affected by N-XantPhos Pd G3 are those involved in the formation of the aforementioned bonds. These include the Negishi cross-coupling reaction during the synthesis of palmerolides, aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine, and coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .

Pharmacokinetics

It is worth noting that the compound is air, moisture, and thermally-stable , and is highly soluble in a wide range of common organic solvents . This suggests that it could be easily distributed in the reaction mixture, potentially enhancing its catalytic efficiency.

Result of Action

The result of N-XantPhos Pd G3’s action is the efficient and rapid generation of the active catalytic species, generally without reducing agents, and allows one to accurately control the ligand:palladium ratio .

Action Environment

The action of N-XantPhos Pd G3 is influenced by environmental factors such as the presence of air, moisture, and heat . The compound is stable under these conditions, which enhances its efficacy and stability . Furthermore, its solubility in common organic solvents allows it to be used in a variety of reaction environments .

Analyse Biochimique

Biochemical Properties

N-XantPhos Pd G3, 95% is known for its role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions . It is used in processes such as the Negishi cross-coupling reaction during the synthesis of palmerolides , the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine , and the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .

Cellular Effects

The cellular effects of N-XantPhos Pd G3, 95% are primarily related to its role in catalyzing cross-coupling reactions

Molecular Mechanism

The molecular mechanism of N-XantPhos Pd G3, 95% involves its role as a catalyst in cross-coupling reactions . It is known for its efficient formation of the active catalytic species and accurate control of the ligand: palladium ratio

Temporal Effects in Laboratory Settings

N-XantPhos Pd G3, 95% is known for its stability and long life in solutions . It is air, moisture, and thermally-stable , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

N-XantPhos Pd G3, 95% is involved in palladium-catalyzed cross-coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline typically involves multiple steps. The process begins with the preparation of the ligand, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , which is then complexed with palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as column chromatography or recrystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of palladium.

Reduction: It can be reduced back to its original state or to other lower oxidation states.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the presence of a base, such as triethylamine, and are carried out in solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) complexes. Substitution reactions typically result in the formation of new palladium-ligand complexes.

Applications De Recherche Scientifique

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Palladium(II) acetate: Another palladium-based catalyst used in similar types of reactions.

Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in different contexts, such as antimicrobial agents.

Uniqueness

What sets (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline apart is its unique ligand structure, which provides specific electronic and steric properties that enhance its catalytic activity. This makes it particularly effective in certain types of organic reactions where other catalysts may not perform as well.

Propriétés

IUPAC Name |

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXQGGFJCNBWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H41N2O4P2PdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602922-03-1 | |

| Record name | 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)

![4-bromo-N-{2-[4-(4-bromo-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2797121.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)

![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)